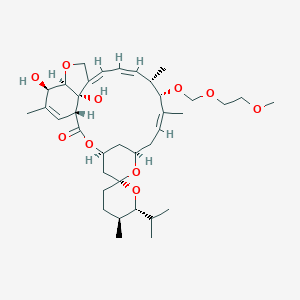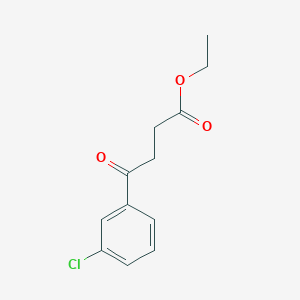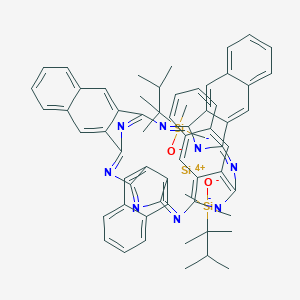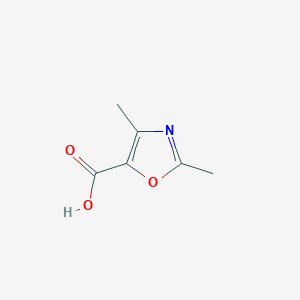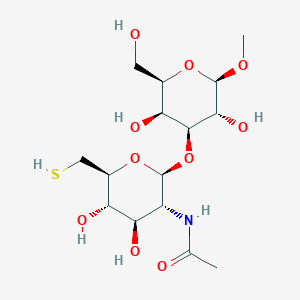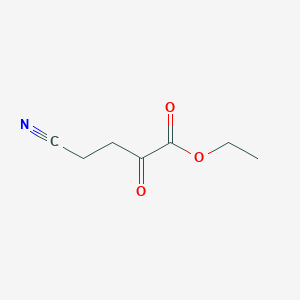
2-Fluoro-3-(trifluoromethyl)benzonitrile
説明
2-Fluoro-3-(trifluoromethyl)benzonitrile is a laboratory chemical . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers . It is also used in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has also been reported .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(trifluoromethyl)benzonitrile is C8H3F4N . The exact mass and monoisotopic mass is 189.02016175 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Fluorobenzonitrile reacts with lithium N,N -dialkylaminoborohydride reagent to yield 2- (N,N -dialkylamino)benzylamines .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-3-(trifluoromethyl)benzonitrile is 189.11 g/mol . It has a topological polar surface area of 23.8 Ų . The density is 1.323 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4495 (lit.) .科学的研究の応用
Organic Synthesis Building Block
2-Fluoro-3-(trifluoromethyl)benzonitrile: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of fluorine atoms and the trifluoromethyl group into other molecules, which can significantly alter the chemical and physical properties of these compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals where such modifications can lead to improved efficacy and stability .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of various biologically active molecules. The trifluoromethyl group is a common moiety in many drugs due to its lipophilicity and metabolic stability. Incorporating this group into new drug candidates can enhance their pharmacokinetic properties .
Material Science
The compound’s ability to introduce fluorine atoms into polymers and other materials is valuable in material science. Fluorinated compounds often exhibit enhanced resistance to solvents, acids, and bases, as well as increased thermal stability. This makes them suitable for use in harsh chemical environments or high-temperature applications .
Catalyst Design
2-Fluoro-3-(trifluoromethyl)benzonitrile: can act as a ligand in catalyst design, particularly in transition metal complexes. The electron-withdrawing nature of the fluorine atoms and trifluoromethyl group can modulate the electronic properties of the metal center, potentially leading to catalysts with improved activity or selectivity .
Fluorine-19 NMR Studies
Due to the presence of fluorine atoms, this compound is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) studies. It can be used as a standard or as a structural probe to investigate the environment around fluorine atoms in various chemical systems .
Pesticide Development
The introduction of fluorine atoms into pesticides can result in compounds with enhanced insecticidal or herbicidal activity. The trifluoromethyl group, in particular, is known to improve the biological activity of pesticides, making 2-Fluoro-3-(trifluoromethyl)benzonitrile a valuable precursor in the development of new formulations .
作用機序
While the specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzonitrile is not explicitly mentioned in the sources, it is noted that a relatively high acidity should enhance diols binding, possibly facilitating formation of a spiroboronate with adenosine monophosphate, which may result in antimicrobial activity .
Safety and Hazards
特性
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOWGXPPBIZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333860 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzonitrile | |
CAS RN |
146070-35-1 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





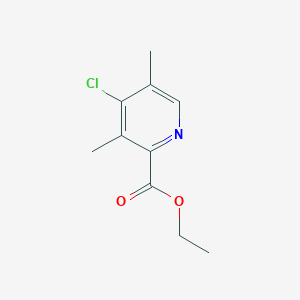
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
